molecular formula C16H10Cl2N2O2 B11940302 6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one CAS No. 202821-18-9

6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one

Cat. No.: B11940302
CAS No.: 202821-18-9
M. Wt: 333.2 g/mol
InChI Key: ZPALEQYSHFYKCL-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with dichloro substitutions at positions 6 and 8, and a 2-oxo-2-phenyl-ethyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-3,5-dichlorobenzoic acid and benzoyl chloride.

    Formation of Quinazolinone Core: The 2-amino-3,5-dichlorobenzoic acid undergoes cyclization with benzoyl chloride under acidic conditions to form the quinazolinone core.

    Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 2-oxo-2-phenyl-ethyl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the dichloro positions.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one: The parent compound.

    6,8-Dichloro-3-(2-oxo-2-methyl-ethyl)-3H-quinazolin-4-one: A similar compound with a methyl group instead of a phenyl group.

    6,8-Dichloro-3-(2-oxo-2-ethyl)-3H-quinazolin-4-one: A similar compound with an ethyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

202821-18-9

Molecular Formula

C16H10Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

6,8-dichloro-3-phenacylquinazolin-4-one

InChI

InChI=1S/C16H10Cl2N2O2/c17-11-6-12-15(13(18)7-11)19-9-20(16(12)22)8-14(21)10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

ZPALEQYSHFYKCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl

Origin of Product

United States

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